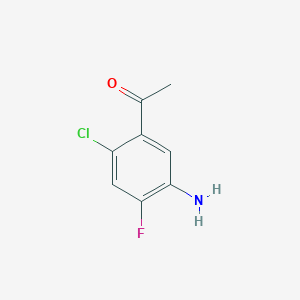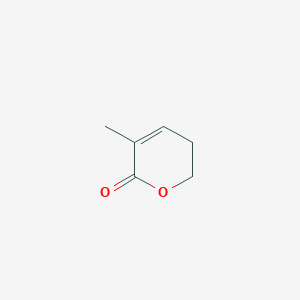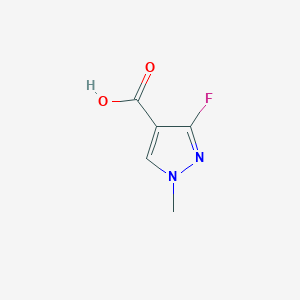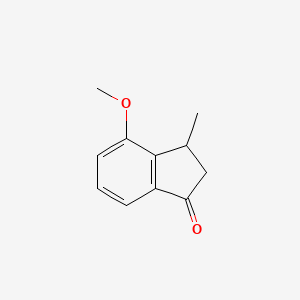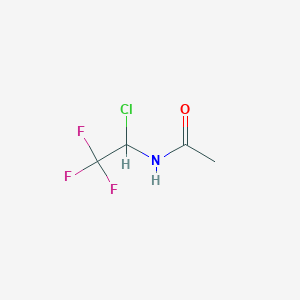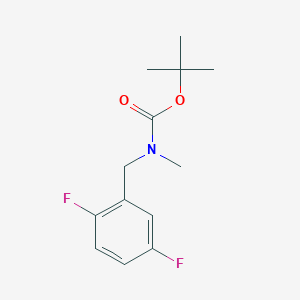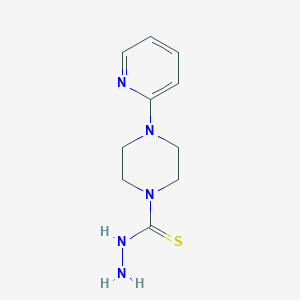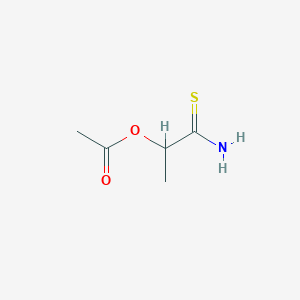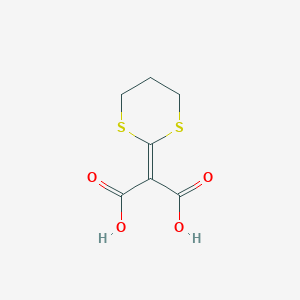
2-(1,3-Dithian-2-ylidene)malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-ylidene)malonic acid is an organic compound characterized by the presence of a dithiane ring attached to a malonic acid moiety. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is often utilized in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dithian-2-ylidene)malonic acid typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol. One common method includes the use of dialkyloxycarbonylketene dimercaptides reacting with trihalogenoethane in the presence of a base . Another approach involves the dehydration of corresponding 4-hydroxy-1,3-dithiolan-2-ylidene malonic acid dialkyl esters .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,3-Dithian-2-ylidene)malonic acid undergoes various chemical reactions, including:
Thioacetalization: This reaction involves the conversion of carbonyl compounds to thioacetals using this compound as a reagent.
Oxidation and Reduction:
Common Reagents and Conditions:
Thioacetalization: Catalyzed by p-dodecylbenzenesulfonic acid (DBSA) in water.
Oxidation and Reduction: General reagents like KMnO4, OsO4, and NaBH4 may be used, but specific examples for this compound are limited.
Major Products:
Thioacetalization: Produces thioacetal derivatives from aldehydes and ketones.
Applications De Recherche Scientifique
2-(1,3-Dithian-2-ylidene)malonic acid has several applications in scientific research:
Chemistry: Used as a reagent for thioacetalization, providing an odorless alternative to traditional thiols.
Biology and Medicine:
Industry: Utilized in the production of fungicides and therapeutic agents for hepatic diseases.
Mécanisme D'action
The mechanism of action for 2-(1,3-Dithian-2-ylidene)malonic acid primarily involves its role as a thioacetalization reagent. It reacts with carbonyl compounds to form stable thioacetals, which can protect sensitive functional groups during synthetic processes . The molecular targets and pathways involved are related to its interaction with carbonyl groups in various substrates.
Comparaison Avec Des Composés Similaires
1,3-Dithiolanes: Similar in structure and used for protecting carbonyl groups.
1,3-Dithianes: Also used for thioacetalization and share similar reactivity.
Uniqueness: 2-(1,3-Dithian-2-ylidene)malonic acid is unique due to its odorless nature and efficiency in thioacetalization reactions, making it a preferred choice in certain synthetic applications .
Propriétés
Formule moléculaire |
C7H8O4S2 |
|---|---|
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C7H8O4S2/c8-5(9)4(6(10)11)7-12-2-1-3-13-7/h1-3H2,(H,8,9)(H,10,11) |
Clé InChI |
USHKNLLMCQGBBC-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(C(=O)O)C(=O)O)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


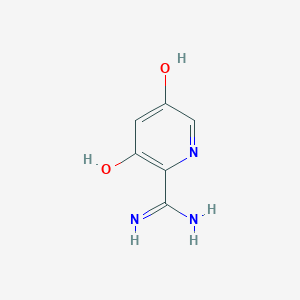
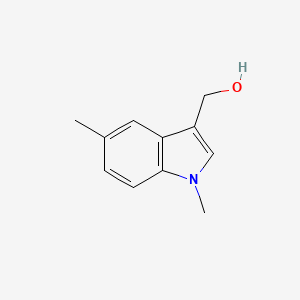
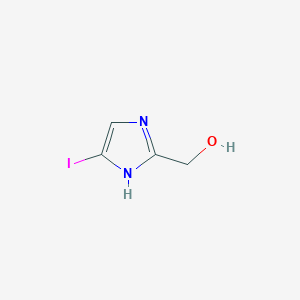
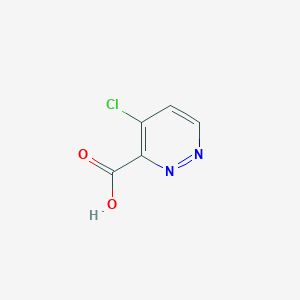
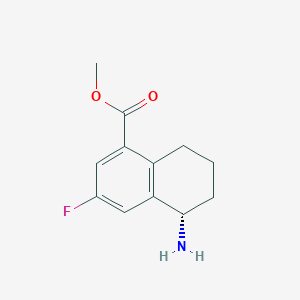
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
